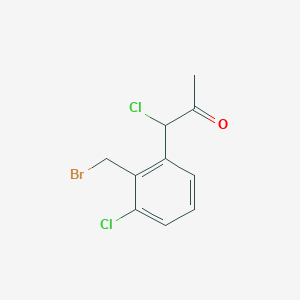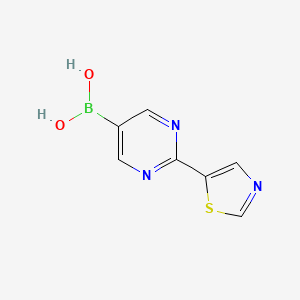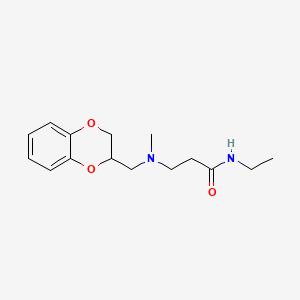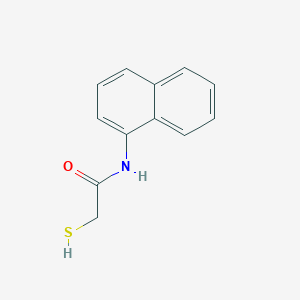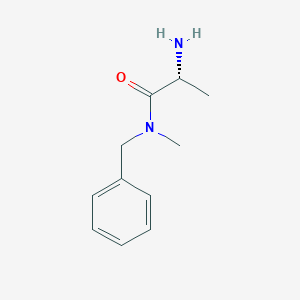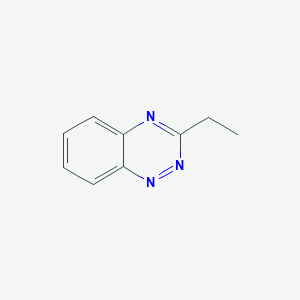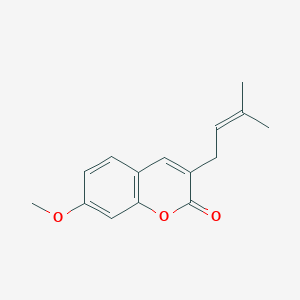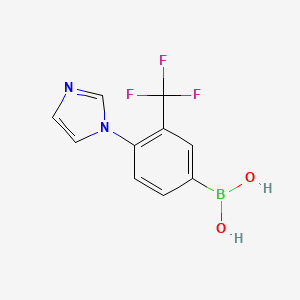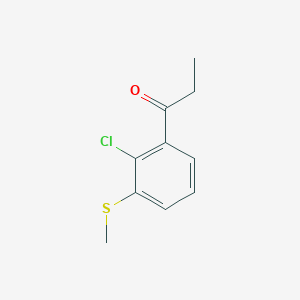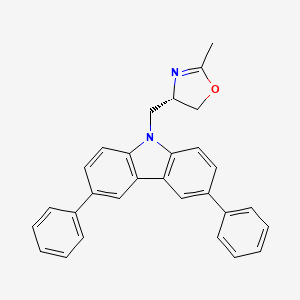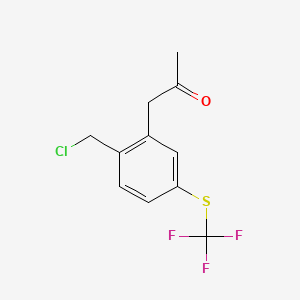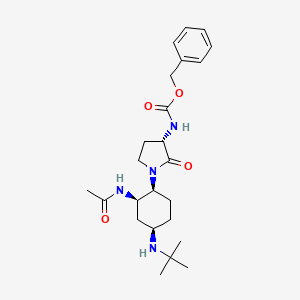![molecular formula C11H9Br3N2O B14074111 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole CAS No. 101901-58-0](/img/structure/B14074111.png)
2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- is a substituted imidazole derivative known for its unique chemical properties and potential applications in various fields. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine atoms and a methoxyphenyl group in this compound enhances its reactivity and potential utility in scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Des Réactions Chimiques
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of bromine atoms or reduction of other functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted imidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:
2,4,5-Tribromoimidazole: Lacks the methoxyphenylmethyl group, resulting in different reactivity and applications.
1-Methyl-2,4,5-tribromoimidazole: Contains a methyl group instead of the methoxyphenylmethyl group, leading to variations in chemical properties and biological activity.
2,4,5-Tribromo-1-[(4-hydroxyphenyl)methyl]imidazole: The presence of a hydroxy group instead of a methoxy group alters its solubility and reactivity.
The uniqueness of 1H-Imidazole, 2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
101901-58-0 |
|---|---|
Formule moléculaire |
C11H9Br3N2O |
Poids moléculaire |
424.91 g/mol |
Nom IUPAC |
2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C11H9Br3N2O/c1-17-8-4-2-7(3-5-8)6-16-10(13)9(12)15-11(16)14/h2-5H,6H2,1H3 |
Clé InChI |
DPDZWBOJMFBQTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



